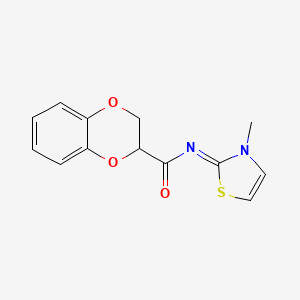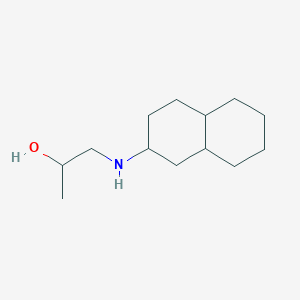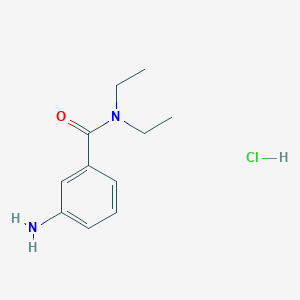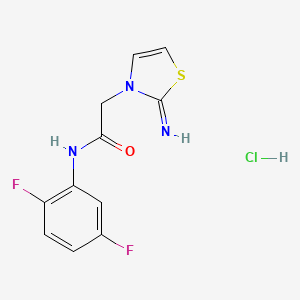![molecular formula C23H14FNO5 B7452500 [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7452500.png)
[2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate in its various applications is not fully understood. In the case of metal ion detection, it is believed that the compound undergoes a chelation process with the metal ion, leading to a change in its fluorescence properties. In the case of PDT, the compound is activated by light, leading to the generation of ROS that can induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate are not well studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising candidate for further studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate is its strong fluorescence emission in the presence of metal ions, making it a useful tool for the detection of these ions. Another advantage is its high singlet oxygen quantum yield, making it a potential candidate for PDT. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and uptake in cells.
Zukünftige Richtungen
There are several future directions for the study of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in other areas such as bioimaging and drug delivery. Additionally, further studies are needed to understand the mechanism of action of the compound in its various applications and to evaluate its toxicity and biocompatibility in vivo.
Synthesemethoden
The synthesis of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate involves the reaction between 9,10-dioxoanthracene-1-carboxylic acid and 3-fluoroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the anthracene derivative and the amino group of the aniline derivative. The resulting product is a yellow crystalline solid with a melting point of 280-282°C.
Wissenschaftliche Forschungsanwendungen
[2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound exhibits strong fluorescence emission in the presence of these metal ions, making it a promising candidate for the development of sensors and imaging agents.
Another area of research involves the use of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can kill cancer cells. The compound has been shown to have high singlet oxygen quantum yield, making it a potential candidate for PDT.
Eigenschaften
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-13-5-3-6-14(11-13)25-19(26)12-30-23(29)18-10-4-9-17-20(18)22(28)16-8-2-1-7-15(16)21(17)27/h1-11H,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWBMWMGYOUEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)OCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)


![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)

![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)

![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)

![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B7452492.png)